molecular formula C8H5N3O2 B1281253 1,2,4-Benzotriazine-3-carboxylic acid CAS No. 64241-51-6

1,2,4-Benzotriazine-3-carboxylic acid

Cat. No.: B1281253
CAS No.: 64241-51-6
M. Wt: 175.14 g/mol
InChI Key: LTYYZEOFAKPJGC-UHFFFAOYSA-N
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Description

1,2,4-Benzotriazine-3-carboxylic acid is an important heterocyclic compound that has garnered significant attention in the scientific community. This compound is characterized by its aromatic, fused N-heterocyclic structure, which imparts unique chemical and biological properties. It is widely used in various fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1,2,4-Benzotriazine-3-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The nature of these interactions often involves the formation of hydrogen bonds and coordination complexes, which can alter the enzyme’s conformation and activity. Additionally, this compound can act as a ligand, binding to metal ions and forming stable complexes that are essential for various biochemical processes .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain transcription factors, leading to changes in gene expression patterns. These changes can affect various cellular functions, including cell growth, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through different metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as proteins and nucleic acids. These interactions can lead to enzyme inhibition or activation, depending on the specific context. For instance, this compound can inhibit the activity of certain kinases by binding to their active sites, preventing substrate access. Additionally, this compound can influence gene expression by interacting with DNA and RNA, leading to changes in transcription and translation processes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are an important aspect of its biochemical analysis. Over time, this compound can undergo degradation, which may affect its stability and efficacy. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods. Exposure to extreme pH levels or high temperatures can lead to its degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can result in cumulative changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse outcomes. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biochemical response. Toxic effects at high doses may include oxidative stress, cellular damage, and disruption of normal metabolic processes. These findings highlight the importance of dosage optimization in experimental settings to ensure the desired outcomes while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key metabolic enzymes. For example, it has been shown to interact with dehydrogenases and transferases, affecting the conversion of substrates into products. These interactions can lead to changes in metabolite levels, impacting overall cellular metabolism. Understanding the metabolic pathways involving this compound is crucial for elucidating its role in biochemical processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within specific tissues can influence its overall efficacy and function. Studies have shown that this compound can accumulate in certain tissues, leading to localized biochemical effects .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, this compound may be directed to the nucleus, where it can interact with nuclear proteins and influence gene expression. Understanding the subcellular localization of this compound is essential for elucidating its precise biochemical roles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,4-Benzotriazine-3-carboxylic acid can be synthesized through several methods. One classical method involves the intramolecular cyclization of N-(2-aminoaryl)benzhydrazides. This process starts with the synthesis of aryl hydrazide, followed by the reduction of the nitro group using tin in acetic acid, and subsequent intramolecular heterocyclization to yield 1,4-dihydrobenzotriazines .

Another synthetic pathway involves the coupling of 2-iodoaryl amides and N-Boc-protected hydrazine in the presence of copper(I) iodide as a catalyst and pyrrole-2-carboxylic acid as the ligand. Further in situ oxidation in the presence of copper(I) ions and oxygen leads to azo compounds, which are then treated with trifluoroacetic acid to produce 1,2,4-benzotriazines in excellent yields .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated processes and advanced catalytic systems to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

1,2,4-Benzotriazine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents under controlled conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.

Comparison with Similar Compounds

  • 1,2,3-Benzotriazole
  • 1,2,4-Triazine
  • 1,2,4-Benzotriazine

Properties

IUPAC Name

1,2,4-benzotriazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O2/c12-8(13)7-9-5-3-1-2-4-6(5)10-11-7/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYYZEOFAKPJGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30494599
Record name 1,2,4-Benzotriazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30494599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64241-51-6
Record name 1,2,4-Benzotriazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30494599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4-benzotriazine-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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